molecular formula C22H25ClN2O3 B2704843 4-chloro-N-(5-isobutyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)benzamide CAS No. 921522-31-8

4-chloro-N-(5-isobutyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)benzamide

Cat. No. B2704843
CAS RN: 921522-31-8
M. Wt: 400.9
InChI Key: MXJXAIPISRGCNK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-chloro-N-(5-isobutyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)benzamide is a useful research compound. Its molecular formula is C22H25ClN2O3 and its molecular weight is 400.9. The purity is usually 95%.
BenchChem offers high-quality 4-chloro-N-(5-isobutyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)benzamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-chloro-N-(5-isobutyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)benzamide including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Polymorphism and Crystal Energy Landscape

Contrasting Polymorphism of Related Small Molecule Drugs : This study explores the polymorphism and crystal structure prediction (CSP) of related molecules, providing insight into how different solid forms, including polymorphs, arise from the self-assembly of specific chemical structures. Such research is crucial for understanding the physical properties and stability of pharmaceutical compounds (Braun et al., 2014).

Nanoparticles for Agricultural Applications

Polymeric and Solid Lipid Nanoparticles for Sustained Release : Focusing on carbendazim and tebuconazole, this research discusses the use of nanoparticles for the sustained release of chemicals in agriculture. It highlights the benefits of encapsulation, such as improved delivery and reduced environmental toxicity, which could be relevant for applications of complex organic compounds in agriculture (Campos et al., 2015).

Serotonin Receptor Antagonists

Development of Potent Serotonin-3 Receptor Antagonists : This study describes the structure-activity relationship of compounds as serotonin-3 receptor antagonists, highlighting the pharmacological potential of specific chemical structures in developing new therapeutics (Harada et al., 1995).

Chemical Synthesis and Characterization

Synthesis of Substituted 3-Phenyl-6H-Pyrazolo[4,3-d]isoxazoles : This research presents a method for synthesizing novel chemical structures, providing a foundation for the development of compounds with potential biological or pharmacological activity (Holzer & Hahn, 2003).

Fatty Acid Derivatives for Mass Spectrometry

Preparation of Oxazolines of Highly Unsaturated Fatty Acids : Demonstrating a method for preparing oxazolines for mass spectrometry analysis, this research aids in the identification of fatty acid structures, which could be relevant for analyzing complex organic molecules (Kuklev & Smith, 2003).

properties

IUPAC Name

4-chloro-N-[3,3-dimethyl-5-(2-methylpropyl)-4-oxo-2H-1,5-benzoxazepin-7-yl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H25ClN2O3/c1-14(2)12-25-18-11-17(24-20(26)15-5-7-16(23)8-6-15)9-10-19(18)28-13-22(3,4)21(25)27/h5-11,14H,12-13H2,1-4H3,(H,24,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MXJXAIPISRGCNK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CN1C2=C(C=CC(=C2)NC(=O)C3=CC=C(C=C3)Cl)OCC(C1=O)(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H25ClN2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

400.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-chloro-N-(5-isobutyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)benzamide

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